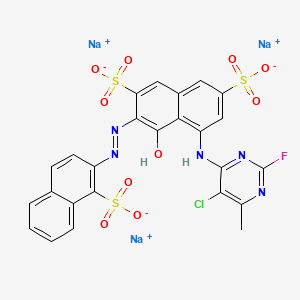

5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt

Description

This compound is a polycyclic aromatic sulfonic acid derivative featuring a pyrimidine ring substituted with chloro, fluoro, and methyl groups, an azo-linked 1-sulpho-2-naphthyl moiety, and two sulfonic acid groups on the naphthalene core. Its sodium salt form enhances water solubility, a critical property for applications in dyes or biochemical reagents.

Properties

CAS No. |

83400-02-6 |

|---|---|

Molecular Formula |

C25H14ClFN5Na3O10S3 |

Molecular Weight |

764.0 g/mol |

IUPAC Name |

trisodium;5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C25H17ClFN5O10S3.3Na/c1-11-20(26)24(30-25(27)28-11)29-17-10-14(43(34,35)36)8-13-9-18(44(37,38)39)21(22(33)19(13)17)32-31-16-7-6-12-4-2-3-5-15(12)23(16)45(40,41)42;;;/h2-10,33H,1H3,(H,28,29,30)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |

InChI Key |

WTFQLGMMWQIOBV-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C(=NC(=N1)F)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=CC=CC=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving chlorination, fluorination, and methylation.

Azo Coupling Reaction: The azo linkage is formed by coupling the pyrimidine derivative with a naphthalene derivative under acidic conditions.

Sulfonation: The naphthalene rings are sulfonated to introduce sulfonic acid groups, which are then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents include chlorinating agents, fluorinating agents, and sulfonating agents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

Reduction: The azo linkage can be reduced to form amines.

Substitution: Various substitution reactions can occur at the pyrimidine ring and naphthalene rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

- Used as a reagent in organic synthesis.

- Employed in the study of azo compounds and their properties.

Biology

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine

- Explored as a potential drug candidate due to its unique structure and reactivity.

Industry

- Utilized in the production of dyes and pigments.

- Applied in the development of advanced materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. The azo linkage can interact with biological molecules, leading to changes in their structure and function. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

Target Compound vs. Triazine Derivatives

describes 5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-Yl)Amino]-4-Hydroxy-3-[(2-Sulphophenyl)Azo]Naphthalene-2,7-Disulphonic Acid (CAS 16893-49-5). Key differences include:

- Core Heterocycle : The triazine ring in this analog lacks the fluorine and methyl substituents present in the target compound’s pyrimidine ring. Pyrimidines are more common in pharmaceuticals due to their DNA/RNA mimicry, suggesting divergent biological interactions .

- Azo Group: The 2-sulphophenyl substituent here contrasts with the 1-sulpho-2-naphthyl group in the target compound.

Target Compound vs. Pyrimidine-Based Sodium Salts

details 7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-4-Hydroxy-3-[(4-Methoxy-2-Sulphophenyl)Azo]Naphthalene-2-Sulphonic Acid, Sodium Salt (C₂₁H₁₂ClF₂N₅Na₂O₈S₂, MW 645.91 g/mol). Differences include:

- Substituents : The target compound’s pyrimidine has a 6-methyl group instead of 2,6-difluoro, reducing electronegativity and altering hydrophobicity.

- Azo-Linked Group : The methoxy-sulphophenyl group in ’s compound vs. the 1-sulpho-2-naphthyl group in the target may affect solubility and UV-Vis absorption, critical for dye applications .

Physicochemical Properties

Functional and Commercial Differences

- Applications: The triazine analog () is marketed for textile dyes due to its azo-sulphonic structure, which provides vibrant colorfastness . The target compound’s naphthyl-azo group may improve binding to natural fibers (e.g., cotton) compared to phenyl-azo derivatives .

Synthetic Complexity :

Research and Commercial Gaps

- Pyrimidine derivatives often exhibit antimicrobial or kinase-inhibitory properties, warranting further study .

- Stability: Sulphonic acid salts generally degrade under strong acids/bases; the fluorine substituents in the target compound may enhance thermal stability compared to non-halogenated analogs .

Biological Activity

The compound 5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic molecule notable for its diverse biological activities and potential applications in pharmaceuticals and dye chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 455.86 g/mol. The structure includes a naphthalene backbone with multiple functional groups, such as:

- Pyrimidinyl amino group

- Hydroxy group

- Azo group

- Sulfonic acid groups

These features contribute to its solubility in water and its reactivity in biological systems .

Anticancer Activity

Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown selective inhibition of receptor tyrosine kinases (RTKs), particularly VEGFR-2, which is crucial in cancer angiogenesis. The presence of the 5-chloro substituent enhances selectivity and potency against certain kinases, making it a promising candidate for cancer therapeutics .

Case Study: VEGFR-2 Inhibition

A study demonstrated that a related compound was 1.4-fold more potent than sunitinib, a well-known VEGFR inhibitor. This suggests that the compound may also possess similar or enhanced activity against VEGFR-2, which could be leveraged in developing targeted cancer therapies .

Interaction with Biological Targets

Binding Affinity Studies: Interaction studies are essential for understanding how this compound binds to various biological targets. Preliminary data suggest that the structural features of the compound allow it to engage effectively with enzymes involved in critical metabolic pathways, potentially leading to cytostatic effects similar to those observed with other nucleoside analogs like 5-fluoro-2'-deoxyuridine .

Cytotoxicity Assays

Cytotoxicity assays conducted on related compounds indicate that they can inhibit cell proliferation in various cancer cell lines. The most potent derivatives were found to be effective at low concentrations, underscoring the potential of this compound as a therapeutic agent in oncology .

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 455.86 g/mol |

| Biological Activities | Anticancer (VEGFR-2 inhibition), Antimicrobial |

| Potency Comparison | 1.4-fold more potent than sunitinib in VEGFR-2 inhibition |

| Cytotoxicity | Effective against various cancer cell lines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves sequential azo coupling and pyrimidine substitution. A stepwise approach is recommended:

Azo bond formation : Use diazotization of 1-sulpho-2-naphthylamine under acidic conditions (0–5°C) with sodium nitrite, followed by coupling to 4-hydroxy-naphthalene-2,7-disulphonic acid .

Pyrimidine substitution : Introduce the 5-chloro-2-fluoro-6-methyl-pyrimidinyl group via nucleophilic aromatic substitution (SNAr) in anhydrous DMF at 80–90°C for 12–16 hours .

- Optimization : Monitor reaction progress via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Adjust pH to stabilize intermediates and prevent premature hydrolysis of the sulphonic acid groups .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm and 365 nm for azo and aromatic moieties) .

- Structural confirmation :

- Mass spectrometry (HRMS) : ESI-negative mode to detect deprotonated molecular ions (e.g., [M–2Na]⁻ for disulphonic acid groups) .

- NMR : ¹H/¹³C NMR in DMSO-d6 to resolve pyrimidine protons (δ 8.2–8.5 ppm) and azo-linked naphthalene signals (δ 7.5–7.9 ppm). Use 2D-COSY to assign overlapping aromatic peaks .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

- Methodological Answer :

- Solubility : The compound’s solubility in water is pH-dependent due to sulphonic acid groups (pKa ≈ 1–2). Prepare stock solutions in 10 mM sodium phosphate buffer (pH 7.4) with 5% DMSO to achieve 1–5 mM concentrations .

- Aggregation prevention : Add 0.01% Tween-80 or use sonication (30 s pulses at 40 kHz) to disperse colloidal aggregates .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : The azo bond (–N=N–) is susceptible to reductive cleavage below pH 3 (stomach acid conditions). Stability studies using UV-Vis spectroscopy (λ = 450 nm for azo group) show 90% retention at pH 5–9 after 24 hours .

- Thermal degradation : Thermogravimetric analysis (TGA) reveals decomposition above 200°C. Kinetic studies (Arrhenius plots) indicate activation energy of 85 kJ/mol for sulphonic acid group hydrolysis .

Q. How can computational modeling predict binding interactions with biological targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions. The pyrimidine ring shows π-π stacking with DNA bases, while sulphonate groups form hydrogen bonds with arginine residues in enzymes .

- MD simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the azo-naphthalene backbone in aqueous environments .

Q. How should contradictory data on biological activity (e.g., cytotoxicity vs. non-toxicity) be resolved?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) using standardized MTT protocols. Contradictions may arise from impurity batches; re-purify via preparative HPLC .

- Interference checks : Test for false signals caused by sulphonic acid groups reacting with assay reagents (e.g., LDH release assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.